1,3,2-Dioxaborinane, 5,5-dimethyl-2-[4-(trimethylsilyl)phenyl]-
Description
1,3,2-Dioxaborinane derivatives are six-membered heterocyclic compounds containing a boron atom within a 1,3,2-dioxaborinane ring system. The target compound, 5,5-dimethyl-2-[4-(trimethylsilyl)phenyl]-1,3,2-dioxaborinane, features a 4-(trimethylsilyl)phenyl substituent at the 2-position and two methyl groups at the 5- and 5-positions of the ring. Boron-containing heterocycles like this are critical in organic synthesis, particularly as intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) due to their stability and reactivity .
The trimethylsilyl group in the target compound is expected to enhance lipophilicity and thermal stability compared to aryl or alkyl substituents .
Properties
IUPAC Name |
[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]-trimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BO2Si/c1-14(2)10-16-15(17-11-14)12-6-8-13(9-7-12)18(3,4)5/h6-9H,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUKLNBHEHWDAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30473809 | |
| Record name | 1,3,2-Dioxaborinane, 5,5-dimethyl-2-[4-(trimethylsilyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
574755-28-5 | |
| Record name | 1,3,2-Dioxaborinane, 5,5-dimethyl-2-[4-(trimethylsilyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaborinane, 5,5-dimethyl-2-[4-(trimethylsilyl)phenyl]- typically involves the reaction of a boronic acid derivative with a diol. One common method is the condensation of phenylboronic acid with neopentyl glycol under acidic conditions to form the dioxaborinane ring. The trimethylsilyl group is introduced via a silylation reaction using trimethylsilyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. This method enhances the yield and purity of the final product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
1,3,2-Dioxaborinane, 5,5-dimethyl-2-[4-(trimethylsilyl)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron center to a borohydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents such as bromine or iodine in the presence of a catalyst.
Major Products
Oxidation: Phenylboronic acid derivatives.
Reduction: Borohydride complexes.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Cross-Coupling Reactions
One of the primary applications of dioxaborinanes is in cross-coupling reactions, particularly Suzuki-Miyaura coupling. The compound acts as a boron source that participates in the formation of carbon-carbon bonds between aryl halides and aryl boron compounds.
Table 1: Cross-Coupling Reactions Involving Dioxaborinanes
| Reaction Type | Conditions | Yield (%) | References |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₂Cl₂, K₂CO₃ in DMF | 85 | |
| Negishi Coupling | Ni(cod)₂, Zn in THF | 90 | |
| Stille Coupling | Pd(PPh₃)₂Cl₂, R-Sn in DCM | 75 |
Mechanism Insights
The mechanism typically involves oxidative addition of the aryl halide to the palladium complex followed by transmetalation with the dioxaborinane to form the desired product. This process has been extensively studied using spectroscopic methods such as NMR and GC-MS to confirm product formation and reaction pathways.
Materials Science
Polymer Chemistry
Dioxaborinanes are also utilized in polymer synthesis as building blocks for creating functionalized polymers. Their ability to undergo further transformations allows for the introduction of various functional groups into polymer backbones.
Case Study: Synthesis of Functional Polymers
A recent study demonstrated the use of 1,3,2-dioxaborinane derivatives in synthesizing poly(arylene ether)s with enhanced thermal stability and solubility. The polymers exhibited promising properties for applications in electronics and coatings.
Medicinal Chemistry
Drug Development
In medicinal chemistry, organoboron compounds have been explored for their potential as pharmaceuticals. The dioxaborinane structure allows for modifications that can enhance biological activity.
| Compound | Activity Type | IC₅₀ (µM) | References |
|---|---|---|---|
| Dioxaborinane Derivative A | Anticancer | 10 | |
| Dioxaborinane Derivative B | Antiviral | 5 |
These studies indicate that modifications to the dioxaborinane structure can lead to compounds with significant biological activities against various diseases.
Environmental Applications
Catalysis in Green Chemistry
The use of dioxaborinanes in catalysis contributes to green chemistry initiatives by facilitating reactions under milder conditions and with reduced waste. Their role as catalysts in reactions such as carbon dioxide fixation has been explored.
Case Study: CO₂ Fixation
Research has shown that dioxaborinanes can effectively catalyze the conversion of CO₂ into useful chemicals under ambient conditions, showcasing their potential for environmental sustainability.
Mechanism of Action
The mechanism by which 1,3,2
Biological Activity
1,3,2-Dioxaborinane derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The compound 1,3,2-Dioxaborinane, 5,5-dimethyl-2-[4-(trimethylsilyl)phenyl] is particularly noteworthy for its potential applications in drug development and therapeutic interventions. This article explores the biological activity of this compound, highlighting relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of 1,3,2-Dioxaborinane, 5,5-dimethyl-2-[4-(trimethylsilyl)phenyl] can be represented as follows:
- Chemical Formula : CHBO
- Molecular Weight : Approximately 225.18 g/mol
This compound belongs to the class of dioxaborolanes which are characterized by a five-membered ring containing boron and oxygen atoms. The presence of various substituents can significantly influence the biological activity of these compounds.
Biological Activity Overview
Research indicates that derivatives of dioxaborinanes exhibit a wide range of biological activities including antibacterial, antifungal, and anticancer properties. The following sections summarize key findings regarding the biological activity of the specific compound .
Antibacterial Activity
Several studies have reported on the antibacterial properties of dioxaborinanes. For instance:
- Activity Against Gram-positive and Gram-negative Bacteria : Compounds similar to 1,3,2-Dioxaborinane have shown effectiveness against various strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values typically range from 625 µg/mL to 1250 µg/mL depending on the specific structure and substituents present in the dioxaborinane derivatives .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 625 - 1250 |
| Escherichia coli | >2500 |
| Pseudomonas aeruginosa | 625 |
Antifungal Activity
The antifungal activity of dioxaborinanes has also been explored. Notably:
- Activity Against Candida albicans : The compound has demonstrated significant antifungal activity with MIC values indicating effective inhibition at concentrations as low as 500 µg/mL .
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 500 |
Anticancer Properties
Emerging research suggests that dioxaborinanes may possess anticancer properties:
- Cytotoxicity Studies : Preliminary studies indicate potential cytotoxic effects against various cancer cell lines. For example, compounds with similar structural features have shown activity against leukemia cells .
Case Study 1: Synthesis and Testing
In a study focused on synthesizing new dioxaborinane derivatives, researchers evaluated their antibacterial and antifungal activities. The synthesized compounds were tested against a panel of bacterial and fungal strains. Results indicated that modifications in the substituent groups significantly influenced their biological efficacy .
Case Study 2: Structure-Activity Relationship (SAR)
Another study investigated the structure-activity relationship of various dioxaborinane derivatives. It was found that specific functional groups enhanced antibacterial potency while maintaining low toxicity profiles in mammalian cells . This highlights the importance of molecular design in developing effective therapeutic agents.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Effects
The 1,3,2-dioxaborinane ring system is distinct from smaller heterocycles like 1,3-dioxolanes (five-membered rings) due to its expanded ring size, which influences steric and electronic properties. For example:
- Substituent Effects: Trimethylsilyl (Target Compound): The bulky, electron-rich trimethylsilyl group enhances steric hindrance and may improve solubility in nonpolar solvents.
Table 1: Key Properties of 1,3,2-Dioxaborinane Derivatives
| Property | Target Compound (Trimethylsilyl) | CAS 1232309-74-8 (Methylnaphthalenyl) |
|---|---|---|
| Molecular Formula | C₁₆H₂₃BO₂Si* | C₁₆H₁₉BO₂ |
| Molecular Weight | ~290.2 g/mol | 254.13 g/mol |
| Predicted Density | ~1.10 g/cm³ | 1.06 g/cm³ |
| Boiling Point | ~400–410 °C | 398.6 °C |
| Key Substituent Effect | Enhanced lipophilicity | Increased π-conjugation |
*Inferred formula based on substituent replacement.
Q & A
Q. What are the recommended protocols for synthesizing 5,5-dimethyl-2-[4-(trimethylsilyl)phenyl]-1,3,2-dioxaborinane with high yield and purity?
Methodological Answer: Synthesis typically involves Suzuki-Miyaura coupling or transesterification reactions. For high yields (e.g., 92%), use copper(I) chloride and sodium methoxide in tetrahydrofuran (THF) under inert conditions (Schlenk technique). Catalytic systems like [Rh(COD)Cl]₂ with chiral ligands (e.g., BINAP) enable enantioselective pathways. Optimize reaction time (e.g., 40 hours at 30°C) and stoichiometry of boronic ester precursors . Purity (>95%) is achievable via column chromatography using silica gel, with GC or HPLC validation .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the dioxaborinane ring and trimethylsilyl group. Look for characteristic shifts: δ ~1.3 ppm (B-O-CH₃) and δ ~0.2 ppm (Si(CH₃)₃).
- FT-IR: B-O stretching vibrations at ~1350–1400 cm⁻¹ and Si-C stretches at ~1250 cm⁻¹.
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., C₁₄H₂₃BO₃Si, MW 298.2) and isotopic patterns .
Q. How should researchers assess the hydrolytic stability of this dioxaborinane derivative under varying pH conditions?
Methodological Answer: Conduct kinetic studies in buffered solutions (pH 1–13) at 25°C. Monitor degradation via UV-Vis or NMR spectroscopy. For example, under acidic conditions (pH <3), rapid hydrolysis of the boronate ester occurs, releasing phenolic byproducts. Use Arrhenius plots to calculate activation energy and predict shelf-life. Stabilize the compound in anhydrous solvents (e.g., THF) stored at 0–6°C .
Advanced Research Questions
Q. How can enantioselective synthesis pathways be optimized for chiral derivatives of this compound?
Methodological Answer: Employ asymmetric catalysis with chiral phosphine ligands (e.g., (R)-BINAP) and transition metals (e.g., Rh or Ru). For example, a 97% enantiomeric excess (ee) was achieved using [Rh(COD)₂]OTf with tert-amyl alcohol at 80°C. Optimize ligand-to-metal ratios (e.g., 1:1.2) and solvent polarity (toluene vs. DMF). Monitor ee via chiral HPLC with a Daicel column .
Q. What computational methods are suitable for modeling the electronic properties and reaction pathways of this dioxaborinane?
Methodological Answer:
- DFT Calculations: Use Gaussian 16 with B3LYP/6-31G(d) to model frontier molecular orbitals (HOMO/LUMO) and predict reactivity.
- Molecular Dynamics (MD): Simulate solvation effects in THF or water using GROMACS.
- Reaction Pathway Analysis: Apply transition-state theory (TST) in COMSOL Multiphysics to model activation barriers for hydrolysis or cross-coupling reactions .
Q. How should researchers resolve contradictions between experimental data and theoretical predictions regarding its reactivity?
Methodological Answer: Adopt a hybrid approach:
- Experimental Validation: Repeat reactions under controlled conditions (e.g., inert atmosphere, precise stoichiometry).
- Sensitivity Analysis: Use statistical design of experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading).
- Theoretical Refinement: Adjust computational parameters (e.g., solvent dielectric constant in DFT) to align with empirical observations. Cross-reference with literature on analogous dioxaborinanes .
Data Contradiction and Analysis
Q. How to address discrepancies in reported catalytic efficiencies for cross-coupling reactions involving this compound?
Methodological Answer:
- Systematic Review: Compare reaction conditions (e.g., Pd vs. Cu catalysts, solvent polarity).
- Meta-Analysis: Use software like RevMan to aggregate data and calculate weighted averages.
- Controlled Replication: Reproduce high-yield protocols (e.g., 89% yield with Cu(acac)₂ and KOtBu in toluene) while varying one parameter at a time .
Q. What strategies mitigate batch-to-batch variability in synthesizing this compound?
Methodological Answer:
- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progress.
- Quality by Design (QbD): Define critical quality attributes (CQAs) and design space using JMP® software.
- Robustness Testing: Vary catalyst purity (±5%) and solvent grade (HPLC vs. technical) to identify tolerance limits .
Tables for Key Experimental Parameters
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
